6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
CAS No.: 851266-74-5
Cat. No.: VC7806342
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.2 g/mol
* For research use only. Not for human or veterinary use.
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid - 851266-74-5](/images/structure/VC7806342.png)
Specification
CAS No. | 851266-74-5 |
---|---|
Molecular Formula | C13H8F3NO3 |
Molecular Weight | 283.2 g/mol |
IUPAC Name | 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) |
Standard InChI Key | CMFMUUMHVQNJOH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Structure
The IUPAC name for this compound is 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid, reflecting its core pyridine ring substituted at position 6 with a 4-(trifluoromethoxy)phenyl group and a carboxylic acid moiety at position 3 . The trifluoromethoxy group () is a sterically demanding electron-withdrawing substituent, which influences the compound’s electronic distribution and intermolecular interactions.
Key Structural Features:
-
Pyridine Core: A six-membered aromatic ring with one nitrogen atom.
-
4-(Trifluoromethoxy)phenyl Substituent: Attached at position 6, contributing to increased lipophilicity and metabolic stability.
-
Carboxylic Acid Group: Positioned at carbon 3, enabling salt formation or esterification for prodrug strategies.
The canonical SMILES representation is C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
, and the InChI key is CMFMUUMHVQNJOH-UHFFFAOYSA-N
.
Physicochemical Properties
Experimental and calculated physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 283.20 g/mol | |
LogP (Partition Coefficient) | 3.35 | |
Topological Polar Surface Area | 59.4 Ų | |
Melting Point | Not reported | |
Solubility | Likely low in aqueous media |
The high LogP value suggests significant hydrophobic character, aligning with trends observed in trifluoromethoxy-containing analogs . The absence of melting point data in literature indicates a need for further experimental characterization.
Synthesis and Manufacturing
Patent-Based Synthetic Routes
A key synthesis method is disclosed in WO2005/040100 A1 (Bayer Healthcare AG), where the compound is prepared via palladium-catalyzed cross-coupling reactions . The patent describes:
-
Starting Material: 2-Chloro-6-trifluoromethylnicotinic acid.
-
Hydrogenation: Catalytic hydrogenation using 5% Pd/C in methanol under nitrogen atmosphere.
-
Acidification: Crystallization via hydrochloric acid addition yields the final product with ~90% crude yield .
This route emphasizes the strategic use of halogenated precursors for regioselective functionalization, a common tactic in heterocyclic chemistry.
Future Research Directions
Pharmacological Profiling
-
In vitro Screening: Assess affinity for ion channels, kinases, or GPCRs.
-
Prodrug Development: Ester derivatives to improve bioavailability.
Process Optimization
-
Catalyst Innovation: Transitioning from Pd/C to cheaper catalysts (e.g., Ni-based systems).
-
Green Chemistry: Solvent-free reactions or microwave-assisted synthesis to reduce environmental impact.
Computational Studies
-
DFT Calculations: To model electronic effects of the trifluoromethoxy group on aromatic stacking.
-
QSAR Modeling: Correlate structural features with bioactivity for lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume